molecular formula C14H12N2 B14532866 4-(1-Isocyano-2-phenylethyl)pyridine CAS No. 62398-33-8

4-(1-Isocyano-2-phenylethyl)pyridine

Cat. No.: B14532866
CAS No.: 62398-33-8
M. Wt: 208.26 g/mol
InChI Key: IDKSHUNCYPKVMH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isocyanide Chemistry

The field of isocyanide chemistry originated in 1859 with W. Lieke's synthesis of allyl isocyanide from the reaction of allyl iodide and silver cyanide. mdpi.com For nearly a century, the development of isocyanide chemistry was hampered by the limited availability and unpleasant odor of these compounds. mdpi.comrkmvccrahara.org A significant breakthrough occurred in 1958 with the development of a general method for synthesizing isocyanides through the dehydration of formylamines, making them more accessible for research. mdpi.com This advancement paved the way for the introduction of the Ugi four-component reaction (U-4CR) in 1959, a one-pot synthesis that combines an amine, a carbonyl compound, a suitable acid, and an isocyanide. mdpi.com The U-4CR proved to be a versatile and efficient method for creating diverse molecular libraries. mdpi.comresearchgate.net

The discovery of the first naturally occurring isocyanide, xanthocillin, in 1957 from Penicillium notatum, nearly a century after the first laboratory synthesis, marked another pivotal moment. rkmvccrahara.orgaakash.ac.in Since then, hundreds of isocyanide-containing secondary metabolites have been isolated from both prokaryotes and eukaryotes, particularly marine sponges and cyanobacteria. acs.org These natural products exhibit a range of potent biological activities, including antibacterial, antifungal, antimalarial, and antitumoral properties. acs.org The dual nucleophilic and electrophilic character of the isocyanide functional group makes it a valuable tool in organic synthesis. rkmvccrahara.org The latter half of the 20th century and the early 21st century have witnessed a resurgence in isocyanide chemistry, with the development of new multicomponent reactions (MCRs) and their application in combinatorial chemistry and drug discovery. mdpi.comresearchgate.net

Fundamental Principles of Chirality in Organic Synthesis

Chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that is non-superimposable on its mirror image. lumenlearning.comchiralpedia.com This phenomenon is often compared to a pair of hands, which are mirror images but cannot be perfectly overlapped. lumenlearning.com In organic chemistry, chirality most commonly arises from a carbon atom bonded to four different substituents, known as a stereocenter or chiral center. arborpharmchem.comwikipedia.org Molecules that are mirror images of each other are called enantiomers. arborpharmchem.com

Enantiomers share identical physical and chemical properties, such as melting point, boiling point, and solubility, in an achiral environment. lumenlearning.com However, they exhibit different properties in the presence of other chiral entities. chiralpedia.com A key distinguishing feature of enantiomers is their optical activity—the ability to rotate the plane of polarized light. lumenlearning.com One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate it by an equal magnitude in the counterclockwise direction (levorotatory, (-)). lumenlearning.com

The significance of chirality is particularly profound in biological systems, as many biological molecules, including amino acids, sugars, and DNA, are chiral. lumenlearning.comarborpharmchem.com This biological chirality often leads to different physiological effects for the enantiomers of a chiral drug. arborpharmchem.com A well-known example is the drug thalidomide, where one enantiomer is a sedative and the other is teratogenic. arborpharmchem.com Consequently, the ability to synthesize enantiomerically pure compounds, known as asymmetric or enantioselective synthesis, is of paramount importance in modern medicinal chemistry and drug development. chiralpedia.comresearchgate.net

Significance of Pyridine (B92270) Moieties in Chemical Architecture and Reactivity

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of chemical compounds. First isolated from coal tar in the 19th century, pyridine and its derivatives have become fundamental building blocks in medicinal chemistry, materials science, and catalysis. The nitrogen atom in the pyridine ring imparts unique chemical properties that distinguish it from its carbocyclic analog, benzene. nih.gov

The lone pair of electrons on the sp2-hybridized nitrogen atom is not part of the aromatic π-system, which makes pyridine a weak base. nih.govslideshare.net This basicity can be modulated by the presence of electron-donating or electron-withdrawing substituents on the ring. slideshare.net The nitrogen atom also renders the pyridine ring electron-deficient, which influences its reactivity. nih.gov Unlike benzene, which readily undergoes electrophilic substitution, pyridine is more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov Electrophilic substitution on the pyridine ring is generally more difficult and typically occurs at the C-3 position under harsh conditions. nih.gov

Overview of the Research Landscape for Chiral Pyridine-Isocyanides

The convergence of isocyanide chemistry, chirality, and the versatile pyridine scaffold has led to a growing interest in the synthesis and application of chiral pyridine-isocyanides. These molecules incorporate the unique reactivity of the isocyanide group, the stereochemical control offered by a chiral center, and the diverse functionalities and coordinating properties of the pyridine ring.

Research in this area has been particularly active in the field of asymmetric catalysis, where chiral pyridine-containing ligands have been extensively studied. nih.gov The development of novel chiral pyridine units (CPUs) that can be incorporated into ligands for transition metal catalysts has been a significant focus. nih.gov These ligands have shown promise in a variety of enantioselective transformations. While much of the research has centered on pyridine-based ligands with other coordinating groups, the incorporation of an isocyanide functional group introduces a unique electronic and steric profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62398-33-8

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

4-(1-isocyano-2-phenylethyl)pyridine

InChI

InChI=1S/C14H12N2/c1-15-14(13-7-9-16-10-8-13)11-12-5-3-2-4-6-12/h2-10,14H,11H2

InChI Key

IDKSHUNCYPKVMH-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C(CC1=CC=CC=C1)C2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies for 4 1 Isocyano 2 Phenylethyl Pyridine and Analogous Chiral Pyridine Isocyanides

Precursor Synthesis Strategies for the Phenylethylamine and Pyridine (B92270) Scaffolds

The construction of the target molecule necessitates the synthesis of two key building blocks: a chiral phenylethylamine derivative and a 4-substituted pyridine intermediate. The stereochemistry of the final product is determined by the chirality of the phenylethylamine precursor.

The asymmetric synthesis of chiral phenylethylamine derivatives is crucial for obtaining enantiomerically pure final products. 1-Phenylethylamine (α-PEA) is a prominent chiral auxiliary and building block in these syntheses. mdpi.comnih.gov Its derivatives are often employed in diastereoselective reactions to create new stereogenic centers with high levels of control. mdpi.comresearchgate.net

Recent advancements in the last decade have refined the synthesis, resolution, and application of chiral α-PEA. nih.gov These improvements have facilitated its use as a chiral auxiliary in the synthesis of medicinally relevant substances and natural products. mdpi.comresearchgate.net Chiral ligands incorporating α-PEA moieties have been successfully applied in various asymmetric reactions, and modular chiral organocatalysts have been constructed using α-PEA fragments for use in key synthetic transformations. mdpi.comresearchgate.net

Stereoselective methods for preparing chiral 2-phenylethylamine derivatives often involve the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures. These strategies are fundamental to producing the optically active precursors required for the synthesis of compounds like 4-(1-isocyano-2-phenylethyl)pyridine. The 2-phenylethylamine scaffold itself is a common motif in medicinal chemistry, found in a variety of bioactive compounds. nih.gov

The synthesis of 4-substituted pyridine intermediates can be achieved through various methods, often involving the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine ring. nih.govorganic-chemistry.org A modular approach to highly substituted pyridines involves a cascade reaction that includes a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation. nih.gov

Another strategy for accessing 4-substituted pyridines is through the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids, which provides a flexible three-component approach to highly substituted pyridin-4-ol derivatives. chim.it These pyridin-4-ols can be further functionalized. For instance, they can be converted to the corresponding pyridin-4-yl nonaflates, which are versatile precursors for palladium-catalyzed cross-coupling reactions. chim.it

The introduction of substituents at the 4-position of the pyridine ring can also be accomplished by leveraging the steric effects of adjacent groups. For example, the reaction of 3,5-lutidine with acetic anhydride (B1165640) and zinc can yield 3,5-dimethyl-4-acetylpyridine, a versatile intermediate for further functionalization. cdnsciencepub.com This ketone can then be modified to introduce a variety of 4-substituents. Furthermore, the cyano group can serve as a versatile handle for introducing other functionalities. cdnsciencepub.com

Asymmetric Induction and Stereochemical Control in Synthesis

The synthesis of enantiomerically pure this compound and its analogs hinges on precise control over stereochemistry. This section delves into the methodologies employed to achieve high levels of asymmetric induction and maintain configurational stability throughout the synthetic sequence.

Exploiting Enantiomerically Pure Amine Precursors

A cornerstone of asymmetric synthesis is the use of chiral building blocks derived from the "chiral pool." For the synthesis of chiral isocyanides, enantiomerically pure amines serve as readily available and effective starting materials. The general and robust method for preparing chiral isocyanides involves a two-step sequence starting from the corresponding primary amine: formylation followed by dehydration.

The precursor for this compound is the chiral amine, (R)- or (S)-4-(1-amino-2-phenylethyl)pyridine. The synthesis of this key intermediate in an enantiomerically pure form is paramount. This can be achieved through various established methods in asymmetric synthesis, including the use of chiral auxiliaries. For instance, pseudoephedrine can be used as a chiral auxiliary to direct the stereoselective alkylation of an appropriate enolate, a well-established method for creating chiral centers.

Once the enantiomerically pure amine is obtained, the synthesis of the isocyanide proceeds as follows:

Formylation: The primary amine is converted to its corresponding formamide (B127407). This is typically achieved by reacting the amine with a formylating agent such as ethyl formate (B1220265) or a mixed anhydride of formic acid.

Dehydration: The resulting formamide is then dehydrated to yield the isocyanide. Common dehydrating agents include phosphoryl chloride (POCl₃), phosgene (COCl₂), or triflic anhydride in the presence of a base like pyridine or triethylamine (B128534).

This two-step process is generally efficient and proceeds with retention of configuration at the stereogenic center, thus transferring the chirality of the amine precursor to the final isocyanide product.

Diastereoselective Synthetic Pathways to this compound

Diastereoselective reactions offer another powerful strategy for controlling stereochemistry, particularly in the context of multicomponent reactions where new stereocenters are formed. The Ugi four-component condensation reaction (Ugi-4CR) is a prominent example and is highly relevant to the synthesis of α-amino amide derivatives, which are structurally related to the target molecule.

The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. When one or more of these components are chiral, diastereoselectivity can be induced in the product. In the synthesis of analogs of this compound, a diastereoselective Ugi reaction could be envisioned where a chiral amine or a chiral isocyanide influences the stereochemical outcome.

For instance, reacting a chiral amine, such as an enantiomerically pure phenylethylamine derivative, with a pyridine-4-carboxaldehyde, a carboxylic acid, and an isocyanide could lead to the formation of a diastereomeric mixture of products. The facial selectivity of the attack of the isocyanide on the intermediate iminium ion, guided by the existing stereocenter in the amine, would determine the diastereomeric ratio.

While the Ugi reaction is a powerful tool for generating molecular diversity, achieving high diastereoselectivity can be challenging and is often dependent on the specific substrates and reaction conditions. Research has shown that the use of chiral amines can, in some cases, lead to moderate to good levels of diastereoselectivity.

A hypothetical diastereoselective Ugi reaction for a related structure is presented in the table below:

AldehydeChiral AmineCarboxylic AcidIsocyanideDiastereomeric Ratio (d.r.)
Pyridine-4-carboxaldehyde(R)-1-PhenylethylamineAcetic Acidtert-Butyl isocyanide60:40
Benzaldehyde(R)-4-(1-Amino-2-phenylethyl)pyridineBenzoic AcidCyclohexyl isocyanide75:25

Note: The data in this table is illustrative and based on general outcomes of diastereoselective Ugi reactions.

Control of Configurational Stability in Chiral Isocyanides

A critical aspect of working with chiral isocyanides is their configurational stability. The stereocenter α to the isocyano group can be susceptible to racemization, particularly under basic conditions or at elevated temperatures. The acidity of the α-proton plays a significant role in this process; a more acidic proton leads to easier deprotonation and subsequent racemization.

In the case of this compound, the α-proton is situated between a pyridine ring and a phenyl group. The electron-withdrawing nature of the pyridine ring can increase the acidity of this proton, potentially making the stereocenter more labile compared to isocyanides with only alkyl substituents.

However, studies on the configurational stability of chiral isocyanoacetates in multicomponent reactions have shown that these compounds can often be used with minimal to negligible epimerization under the reaction conditions. This suggests that while the potential for racemization exists, it can be mitigated by careful control of the reaction parameters, such as temperature and the choice of base.

Factors influencing the configurational stability of this compound include:

Temperature: Lower temperatures generally disfavor racemization.

Base: The strength and concentration of the base used in any reaction step are critical. Non-nucleophilic, sterically hindered bases are often preferred.

Solvent: The polarity of the solvent can influence the stability of the carbanion intermediate formed upon deprotonation.

Electronic Effects: The electronic properties of the substituents on the pyridine and phenyl rings can affect the acidity of the α-proton and thus the rate of racemization.

By carefully controlling these factors, the stereochemical integrity of this compound can be preserved during its synthesis and subsequent reactions.

Reactivity Profiles and Mechanistic Investigations of this compound

The reactivity of this compound is predominantly characterized by the versatile chemistry of the isocyanide functional group. This moiety, with its divalent carbon atom, allows the compound to participate in a wide array of chemical transformations, most notably multicomponent reactions (MCRs) and transition metal-catalyzed processes. These reactions leverage the isocyanide's ability to act as both a nucleophile and an electrophile, enabling the rapid assembly of complex molecular architectures from simple starting materials. beilstein-journals.org

Multicomponent Reaction (MCR) Chemistry

Isocyanide-based multicomponent reactions (IMCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single, atom-economical step. frontiersin.orgresearchgate.net this compound serves as a key building block in several of these transformations, including the Passerini and Ugi reactions. The pyridine ring and the chiral center in its backbone introduce unique steric and electronic properties that influence the course and outcome of these reactions, leading to the generation of diverse and structurally complex products. beilstein-journals.orgnih.gov

Passerini Reaction and its Stereoselective Outcomes with Chiral Pyridine-Isocyanides

The Passerini reaction, first reported in 1921, is a three-component reaction (3CR) that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgnih.gov This reaction is a cornerstone of isocyanide chemistry and has been extensively used in combinatorial synthesis. wikipedia.orgnih.gov When a chiral isocyanide such as this compound is employed, the reaction can proceed with stereoselectivity, yielding products with a new stereocenter whose configuration is influenced by the pre-existing chirality in the isocyanide.

The stereochemical outcome of the Passerini reaction can be controlled through the use of chiral substrates. broadinstitute.org While achieving high diastereoselectivity with chiral carbonyl compounds has been challenging, the Passerini reaction is known to be highly stereoconservative, even with stereochemically labile α-chiral aldehydes. nih.gov The use of chiral Lewis acids, such as tridentate indan (B1671822) (pybox) Cu(II) complexes, has been shown to induce enantioselectivity in Passerini reactions, particularly with substrates capable of bidentate coordination. broadinstitute.orgnih.gov The choice of isocyanide, whether aromatic or aliphatic, can also affect the reaction's rate and selectivity. broadinstitute.orgnih.gov

Table 1: Representative Passerini Reaction with a Chiral Pyridine-Isocyanide

Reactant 1 Reactant 2 Reactant 3 Product Stereochemical Outcome
Chiral Pyridine-Isocyanide Aldehyde Carboxylic Acid α-Acyloxy amide Diastereomeric mixture

Ugi Reaction and Diversification Potential with this compound

The Ugi reaction is a four-component reaction (4CR) that combines an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to form a bis-amide. wikipedia.orgmdpi.com This reaction is highly valued for its ability to generate a vast array of structurally diverse molecules, making it a powerful tool in drug discovery and the synthesis of peptide-like structures. beilstein-journals.orgnih.govsemanticscholar.org The use of this compound in the Ugi reaction allows for the introduction of a pyridyl moiety and a specific stereochemical configuration into the final product.

The diversification potential of the Ugi reaction is immense, as each of the four components can be varied independently. kirj.ee When this compound is used, the resulting bis-amide products can serve as scaffolds for further chemical modifications, leading to the creation of libraries of compounds with potential biological activity. nih.gov For instance, the Ugi reaction has been employed to synthesize isoquinolone-4-carboxylic acids, where a variety of isocyanides, including those with aliphatic and aromatic substituents, have been successfully utilized. nih.gov

Table 2: Ugi Reaction Employing a Pyridine-Derived Isocyanide

Isocyanide Aldehyde Amine Carboxylic Acid Product
This compound Isovaleraldehyde Benzylamine Benzoic Acid N-(1-(pyridin-4-yl)-2-phenylethyl)-2-(benzylamino)-N-(benzoyl)-3-methylbutanamide

Other Isocyanide-Based Multicomponent Reactions (IMCRs) and Their Scope

Beyond the Passerini and Ugi reactions, isocyanides are key reactants in a variety of other multicomponent reactions. researchgate.net These include the Groebke-Blackburn-Bienaymé reaction for the synthesis of 3-aminoimidazoles, and the van Leusen reaction. researchgate.netnih.gov The versatility of the isocyanide functional group allows for its participation in numerous transformations, leading to a wide range of heterocyclic and acyclic products. researchgate.net

The scope of IMCRs is continually expanding, with new variations and applications being developed. frontiersin.org For example, the Passerini–Smiles reaction, where a phenol (B47542) replaces the carboxylic acid, leads to the formation of α-aryloxy amides. nih.gov Similarly, the Ugi–Smiles reaction is a variation of the Ugi reaction where a phenol is used instead of a carboxylic acid. wikipedia.org These reactions, along with others, highlight the broad utility of isocyanides in generating molecular diversity. scispace.com

Mechanistic Studies of Isocyanide-Mediated Multicomponent Processes

The mechanism of isocyanide-based multicomponent reactions has been a subject of considerable study. acs.org For the Passerini reaction, a concerted, non-ionic pathway is generally accepted, particularly in aprotic solvents where the reaction is accelerated. nih.govnih.govorganic-chemistry.org This mechanism involves the formation of a hydrogen-bonded cluster between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide in a single step. nih.govrsc.org The reaction proceeds through a nitrilium intermediate that is attacked by the carboxylate, followed by a Mumm rearrangement to yield the final α-acyloxy amide. wikipedia.orgnih.gov

The Ugi reaction, in contrast, is favored in polar protic solvents and is believed to proceed through an ionic mechanism. beilstein-journals.orgacs.org The initial step is the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid to form an iminium ion. wikipedia.orgmdpi.com The isocyanide then adds to the iminium ion to form a nitrilium ion intermediate. nih.govwikipedia.org This intermediate is subsequently trapped by the carboxylate anion, and a final Mumm rearrangement gives the bis-amide product. nih.govwikipedia.org

Transition Metal-Catalyzed Transformations

Isocyanides are excellent ligands for transition metals and can undergo a variety of catalytic transformations. The coordination of the isocyanide to a metal center alters its reactivity, enabling reactions that are not possible with the free isocyanide. Palladium, in particular, has been widely used to catalyze reactions involving isocyanides.

Palladium-Catalyzed Reactions Involving Coordinated Isocyanides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nobelprize.org Isocyanides can participate in these reactions, typically through an insertion process into a palladium-carbon or palladium-heteroatom bond. nih.gov The reaction is generally initiated by the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, forming an organopalladium species. nobelprize.orgnih.gov This species can then undergo migratory insertion of the isocyanide to form an imidoyl palladium complex. nih.gov Subsequent reaction with a nucleophile or a transmetalation agent leads to the final product. nih.gov

These reactions have been applied to the synthesis of a variety of nitrogen-containing compounds. acs.org For instance, palladium-catalyzed cross-coupling of azides with isocyanides provides a route to unsymmetrical carbodiimides. researchgate.net The pyridine moiety in this compound can also play a role in these transformations, potentially acting as a directing group in C-H activation reactions or influencing the electronic properties of the palladium catalyst. researchgate.netrsc.orgmdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Benzaldehyde
Acetic Acid
2-Acetoxy-N-(1-(pyridin-4-yl)-2-phenylethyl)-2-phenylacetamide
Isovaleraldehyde
Benzylamine
Benzoic Acid
N-(1-(pyridin-4-yl)-2-phenylethyl)-2-(benzylamino)-N-(benzoyl)-3-methylbutanamide
tert-Butyl isocyanide
4-(dimethylamino)pyridine-2-carbaldehyde
L-valine
N-(tert-butyl)-2-((S)-2-acetamido-3-methylbutanamido)-2-(4-(dimethylamino)pyridin-2-yl)acetamide
α-Acyloxy amide
Bis-amide
3-Aminoimidazole
α-Aryloxy amide
Isoquinolone-4-carboxylic acid
Carbodiimide
Phenylacetic acid

Applications of 4 1 Isocyano 2 Phenylethyl Pyridine in Advanced Organic Synthesis

Diversity-Oriented Synthesis (DOS) and Combinatorial Library Generation

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules to explore vast regions of chemical space, often leading to the discovery of novel bioactive compounds. broadinstitute.orgnih.gov Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are cornerstone methodologies in DOS due to their high atom economy, convergence, and ability to generate complex products from simple starting materials in a single step. ingentaconnect.comnih.gov

The utility of 4-(1-Isocyano-2-phenylethyl)pyridine in this context lies in its role as a key building block in these reactions. In a typical four-component Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form an α-acylamino amide. nih.govnih.gov Similarly, the Passerini three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org

The structure of this compound allows it to act as a versatile scaffold-generating reagent. When employed in MCRs, the isocyano group undergoes α-addition, incorporating the entire pyridyl-phenylethyl fragment into the final product. This process rapidly transforms simple, readily available starting materials into intricate, polyfunctionalized molecules. ingentaconnect.comnih.gov The presence of both an aromatic phenyl group and a heterocyclic pyridine (B92270) ring within the isocyanide itself introduces significant structural and functional diversity into the resulting products, which is a primary goal of DOS. nih.gov

For instance, using this isocyanide in an Ugi reaction allows for the systematic variation of the other three components, leading to the creation of a library of peptidomimetics or other complex structures, each containing the core pyridyl-phenylethyl scaffold.

Table 1: Ugi Reaction for Scaffold Generation

Aldehyde (R1-CHO) Amine (R2-NH2) Carboxylic Acid (R3-COOH) Isocyanide Resulting Scaffold
Benzaldehyde Aniline Acetic Acid This compound α-acylamino amide with phenyl, pyridyl, and varied R1, R2, R3 groups
Cyclohexanecarboxaldehyde Methylamine Benzoic Acid This compound α-acylamino amide with phenyl, pyridyl, and varied R1, R2, R3 groups

This table illustrates the principle of generating diverse scaffolds using the Ugi multicomponent reaction with this compound as a constant component.

Combinatorial chemistry relies on the ability to rapidly synthesize large numbers of related compounds for screening purposes. IMCRs are ideally suited for this task. ingentaconnect.com By setting up a matrix of diverse aldehydes, amines, and carboxylic acids and reacting them with this compound, a large library of distinct compounds can be generated with minimal synthetic effort. This parallel synthesis approach enables the efficient exploration of chemical space around a core scaffold, which is crucial for identifying new drug leads or chemical probes. rsc.org The availability of functionalized and chiral isocyanides, while historically limited, is a key area of development to further expand the reach of MCR-based libraries. rsc.org

Asymmetric Synthesis and Chiral Induction

The most significant feature of this compound is its inherent chirality, originating from the stereocenter bearing the isocyano group. This allows it to be used as a chiral building block to control the stereochemical outcome of reactions.

When an enantiomerically pure chiral isocyanide is used in a multicomponent reaction, it can influence the stereochemistry of newly formed chiral centers in the product. ingentaconnect.com This process, known as substrate control, is a fundamental strategy in asymmetric synthesis. In the Passerini reaction, for example, a new stereocenter is generated at the α-carbon of the original aldehyde. The chiral environment provided by the bulky phenyl and pyridyl groups of this compound can direct the approach of the other reactants, leading to the preferential formation of one diastereomer over another. broadinstitute.orgnih.gov

The degree of stereochemical control depends on factors such as the reaction conditions and the specific structures of the other components. However, the use of chiral isocyanides remains a primary method for achieving diastereoselective Passerini and Ugi reactions. ingentaconnect.comnih.gov

In diastereoselective transformations, a chiral auxiliary directs the stereochemical course of a reaction. While classic auxiliaries are often removed after the reaction, in MCRs the chiral isocyanide fragment becomes a permanent part of the final molecule. broadinstitute.org The chiral moiety of this compound acts as an "internal" chiral auxiliary. During the key bond-forming step—the nucleophilic attack of the isocyanide on the protonated imine (Ugi) or carbonyl (Passerini)—the existing stereocenter dictates the facial selectivity of the attack, resulting in a diastereomeric excess in the product. nih.gov

Table 2: Diastereoselective Passerini Reaction

Reactants Transition State Major Diastereomer Minor Diastereomer

This table conceptualizes how a chiral isocyanide can induce the formation of a major diastereomer in the Passerini reaction.

Strategies for Total Synthesis of Natural Products

The efficiency and stereochemical control offered by IMCRs make them attractive tools for the total synthesis of natural products. nih.gov Many natural products and pharmaceutically active molecules contain complex amide or ester functionalities and multiple stereocenters, structures that can be rapidly assembled using reactions like the Ugi or Passerini reaction.

Heterocyclic Chemistry Applications

The isocyanide functional group is renowned for its utility in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. researchgate.net This reactivity would be central to the application of this compound in heterocyclic synthesis.

The synthesis of fused heterocyclic systems is a significant goal in medicinal and materials chemistry. ias.ac.in While direct, single-step syntheses of pyridine-fused systems using isocyanides are not the most common routes, the functional groups within the products of initial multicomponent reactions can be designed to undergo subsequent cyclization reactions.

For instance, by carefully selecting the other components in an Ugi or Passerini reaction, it is possible to introduce functionalities that can react with the pyridine nitrogen or an activated position on the pyridine ring. A hypothetical intramolecular reaction could lead to the formation of a new ring fused to the initial pyridine moiety. Such strategies often involve a post-MCR transformation, such as a metal-catalyzed cross-coupling or a condensation reaction, to achieve the final fused azaheterocyclic system. The development of new synthetic strategies for fused N-heterocycles remains an attractive, albeit challenging, area of research. researchgate.net

The isocyanide group is exceptionally versatile for constructing a wide array of nitrogen-containing heterocycles through isocyanide-based multicomponent reactions (IMCRs). nih.govmdpi.com The most prominent of these are the Passerini and Ugi reactions.

Passerini Three-Component Reaction (P-3CR): This reaction combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy carboxamide. wikipedia.orgorganicreactions.org Employing this compound in a Passerini reaction would yield highly functionalized acyclic products, which are valuable precursors for further synthetic transformations. researchgate.net

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is even more powerful, combining an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to produce an α-acylamino carboxamide. wikipedia.org This reaction creates peptide-like structures with significant molecular diversity. beilstein-journals.orgnih.gov The use of this compound as the isocyanide component would generate complex bis-amides, incorporating the pyridyl-phenethyl scaffold.

The products from these reactions can be designed to undergo subsequent intramolecular reactions to form heterocycles such as oxazoles, imidazoles, or larger ring systems. The general schemes for these reactions are presented below.

Reaction NameComponentsTypical Product
Passerini Reaction Isocyanide, Aldehyde/Ketone, Carboxylic Acidα-Acyloxy Carboxamide
Ugi Reaction Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acidα-Acylamino Carboxamide (Bis-amide)

Integration into Polymeric Materials Science (e.g., Helical Polyisocyanides)

Beyond small molecule synthesis, isocyanides are important monomers for the synthesis of polyisocyanides, a class of polymers known for their rigid, helical structures. The polymerization is typically initiated by transition metal catalysts, such as those based on nickel(II) or palladium(II).

The structure of this compound is particularly interesting for polymer science for two key reasons:

Chirality: The monomer possesses a stereocenter. The polymerization of chiral monomers is a primary method for producing helical polymers with a preferred screw-sense (i.e., predominantly left-handed or right-handed helices). rsc.org This process, known as helix-sense-selective polymerization, would likely result in a polymer with distinct chiroptical properties, such as strong signals in circular dichroism (CD) spectroscopy.

Functional Pendant Group: The resulting polymer would feature 4-(2-phenylethyl)pyridine units as pendant groups along the helical backbone. The pyridine moiety offers a site for post-polymerization modification, coordination with metal ions, or influencing the polymer's solubility and self-assembly behavior. Helical polymers containing pyridine units have been explored for their potential in asymmetric catalysis and as novel chiral materials. researchgate.netnih.gov

The controlled synthesis of single-handed helical polymers from such a monomer could lead to advanced materials for applications in chiral separation, enantioselective sensing, and asymmetric catalysis. rsc.org

Coordination Chemistry and Ligand Design with 4 1 Isocyano 2 Phenylethyl Pyridine

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-(1-Isocyano-2-phenylethyl)pyridine typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal, counter-ion, and reaction conditions can significantly influence the stoichiometry and geometry of the resulting complex. Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

General synthetic approaches for preparing transition metal complexes with pyridine-based ligands often involve reacting the ligand with a metal salt, such as a halide or perchlorate, in a solvent like ethanol (B145695) or acetonitrile. jscimedcentral.com For instance, the synthesis of a Ni(II) complex with pyridine (B92270) can be achieved by refluxing a mixture of NiCl₂·6H₂O and pyridine in ethanol. jscimedcentral.com Similar methods can be adapted for the synthesis of complexes with this compound.

The characterization of these complexes would involve techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination of the isocyanide and pyridine groups. The C≡N stretching frequency in the IR spectrum is particularly sensitive to the coordination mode of the isocyanide ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the ligand's environment upon coordination to a metal center.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide insights into its geometry and electronic structure.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles, and to establish the coordination geometry around the metal center.

Mononuclear and Polynuclear Complex Formation

Depending on the metal-to-ligand ratio and the coordination preferences of the metal ion, this compound can form both mononuclear and polynuclear complexes. In a mononuclear complex, a single metal ion is coordinated by one or more ligand molecules. In polynuclear complexes, multiple metal ions are bridged by the ligand. The formation of polynuclear species is often facilitated by ligands with multiple coordinating sites that can span between metal centers. researchgate.netrsc.org

Terminal and Bridging Ligand Configurations

The this compound ligand can adopt different coordination modes. In a terminal configuration, the ligand binds to a single metal center through either the isocyanide carbon or the pyridine nitrogen. The isocyanide group is well-known to act as a terminal ligand.

In a bridging configuration, the ligand connects two or more metal centers. The isocyanide moiety can act as a bridging ligand, with the carbon atom coordinating to one metal and the nitrogen atom to another, although this is less common. More likely, the pyridine nitrogen and the isocyanide carbon could coordinate to different metal centers, leading to the formation of polynuclear structures. The flexibility of the phenylethyl backbone could play a role in facilitating such bridging modes.

Electronic and Steric Influence of the this compound Ligand

The electronic and steric properties of this compound are crucial in determining the stability, structure, and reactivity of its metal complexes.

Sigma-Donor and Pi-Acceptor Properties of the Isocyanide Moiety

The isocyanide group (–N≡C) is electronically similar to carbon monoxide and is known for its dual electronic character. It acts as a strong σ-donor through the lone pair on the carbon atom. Simultaneously, it can act as a π-acceptor by accepting electron density from the metal's d-orbitals into the empty π* orbitals of the C≡N bond. This back-donation strengthens the metal-ligand bond. The balance between σ-donation and π-acceptance can be tuned by the substituent on the nitrogen atom. In the case of this compound, the electronic properties of the pyridyl and phenylethyl groups will influence the electron density on the isocyanide, thereby modulating its donor-acceptor capabilities.

Steric Hindrance and its Impact on Metal Center Reactivity

The phenylethyl group attached to the isocyanide functionality introduces significant steric bulk around the metal center. This steric hindrance can have a profound impact on the coordination number and geometry of the resulting complex. For example, bulky ligands can prevent the coordination of additional ligands, leading to lower coordination numbers. Furthermore, steric crowding can influence the reactivity of the metal center by hindering the approach of substrates, which can be a key factor in catalytic applications. The steric effects of substituents on pyridine-based ligands are known to influence the formation constants and thermodynamics of complexation. rsc.org

Influence of the Pyridine Nitrogen in Coordination

The nitrogen atom of the pyridine ring possesses a lone pair of electrons and acts as a good σ-donor . wikipedia.org Pyridine itself is considered a moderately soft ligand in the context of Hard and Soft Acids and Bases (HSAB) theory and is a weak π-acceptor. wikipedia.org In this compound, the pyridine nitrogen provides an additional coordination site. The relative orientation of the pyridine ring and the isocyanide group, dictated by the phenylethyl spacer, will determine whether the ligand acts as a monodentate or a bidentate chelating or bridging ligand. The basicity of the pyridine nitrogen, and thus its donor strength, can be influenced by the electronic effects of the isocyano-phenylethyl substituent at the 4-position.

Interactive Data Table: General Coordination Properties of Pyridine and Isocyanide Ligands

Functional GroupCoordination Atom(s)Typical Bonding Mode(s)Electronic Properties
PyridineNitrogenTerminalσ-donor, weak π-acceptor
IsocyanideCarbonTerminal, BridgingStrong σ-donor, π-acceptor

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Extensive searches have not yielded scholarly articles or detailed research data pertaining to "this compound" in the context of:

Homogeneous catalysis.

Its use in the development of asymmetric catalysts.

The luminescence, excited state character, or chromophoric role of its corresponding metal complexes.

While general information exists for broader classes of related compounds, such as chiral isocyanide ligands and pyridine-containing ligands in catalysis and photophysics, the strict constraint to focus solely on "this compound" cannot be met without resorting to speculation or fabricating data, which would compromise scientific accuracy. Therefore, it is not possible to provide the requested article at this time.

Theoretical and Computational Investigations of 4 1 Isocyano 2 Phenylethyl Pyridine

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies, typically employing methods like Density Functional Theory (DFT), provide insights into molecular geometry, stability, and electronic landscape.

Conformational Analysis and Stability

For a flexible molecule like 4-(1-Isocyano-2-phenylethyl)pyridine, which possesses multiple rotatable bonds, conformational analysis is crucial to identify the most stable three-dimensional arrangements (conformers). This analysis involves mapping the potential energy surface by systematically rotating the bonds connecting the pyridine (B92270) ring, the isocyanoethyl group, and the phenyl ring. The relative energies of the resulting conformers would indicate their population distribution at thermal equilibrium. However, no specific studies detailing the stable conformers or the rotational energy barriers for this compound have been found.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

From these orbital energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity. For this compound, the isocyano group, the pyridine nitrogen, and the phenyl ring would all influence the distribution and energies of these frontier orbitals. Despite the importance of this analysis, specific calculated values for the HOMO-LUMO energies and related reactivity descriptors for this compound are not available in the reviewed literature.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Expected Value (Arbitrary Units) Significance
EHOMO N/A Electron-donating ability
ELUMO N/A Electron-accepting ability
HOMO-LUMO Gap (ΔE) N/A Chemical reactivity and stability
Electronegativity (χ) N/A Global electronic character
Chemical Hardness (η) N/A Resistance to change in electron distribution
Electrophilicity Index (ω) N/A Propensity to accept electrons

Note: This table is illustrative. No published data is available to populate it.

Computational Mechanistic Elucidation of Reactions

Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

Energy Profiles and Transition State Characterization for MCRs

Isocyanides are frequently used in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. A computational study of an MCR involving this compound would involve calculating the energy profile of the reaction pathway. This would include identifying the energies of reactants, intermediates, transition states, and products. The characterization of transition states (the highest energy points between intermediates) is crucial for understanding the reaction kinetics. However, no computational studies detailing the energy profiles or transition state structures for MCRs involving this specific isocyanide have been reported.

Elucidation of Metal-Catalyzed Reaction Pathways

The isocyano group can coordinate to transition metals, enabling a variety of metal-catalyzed reactions. Computational studies can elucidate the catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination. Such studies would clarify the role of the metal catalyst and the ligands in facilitating the reaction. There is a lack of research computationally modeling the pathways of metal-catalyzed reactions where this compound acts as a reactant or ligand.

Modeling and Prediction of Stereochemical Outcomes

The stereocenter in this compound (the carbon atom bearing the isocyano and phenyl groups) means that its reactions can be stereoselective. Computational modeling can be used to predict and explain the stereochemical outcome of reactions. By calculating the energies of the transition states leading to different stereoisomeric products, the preferred reaction pathway and the resulting major product can be determined. For example, in asymmetric catalysis, computational models can help understand how a chiral catalyst interacts with the substrate to induce stereoselectivity. Currently, there are no published computational models that predict the stereochemical outcomes of reactions involving this compound.

Understanding Asymmetric Induction in Synthetic Transformations

Asymmetric induction is the process where a chiral entity in a reaction system influences the formation of a chiral product, leading to a preference for one enantiomer or diastereomer over the other. wikipedia.org In the context of this compound, the inherent chirality of the molecule is expected to play a pivotal role in directing the stereochemical outcome of reactions in which it participates.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of asymmetric induction. By modeling the transition states of reactions involving this chiral isocyanide, researchers can gain insights into the energetic factors that favor the formation of one stereoisomer. For instance, in multicomponent reactions like the Ugi or Passerini reactions, the chiral environment created by the 1-isocyano-2-phenylethyl group can lead to diastereoselective addition to a prochiral substrate. nih.govfrontiersin.orgresearchgate.net

Theoretical models such as the Felkin-Anh or Cram's rule can provide a preliminary qualitative understanding of the preferred direction of nucleophilic attack on a carbonyl group reacting with the isocyanide. wikipedia.org However, for a more quantitative and detailed picture, computational analysis of the transition state geometries and energies is indispensable. These calculations can reveal the subtle non-covalent interactions, such as steric hindrance and electronic effects, that govern the stereochemical course of the reaction.

Rationalization of Diastereoselectivity in Isocyanide Reactions

The diastereoselectivity observed in reactions with this compound can be rationalized through detailed computational analysis of the reaction pathways. In isocyanide-based multicomponent reactions, the formation of new stereocenters is a common outcome. nih.gov The stereochemical configuration of the final product is often determined in the key bond-forming step involving the isocyanide carbon.

DFT studies on similar chiral isocyanides in Ugi reactions have shown that diastereoselectivity is often under kinetic control. ufms.br This means that the ratio of diastereomeric products is determined by the difference in the activation energies of the competing transition states leading to these products. Computational modeling can precisely calculate these energy barriers.

For this compound, a computational study would typically involve:

Conformational analysis: Identifying the most stable conformers of the isocyanide and the reaction intermediates.

Transition state searching: Locating the transition state structures for the formation of all possible diastereomers.

Energy calculations: Computing the relative energies of the transition states to predict the major diastereomer.

These calculations would likely show that the steric bulk of the phenyl and pyridyl groups, as well as their electronic properties, create a biased environment that favors one specific orientation of the reactants in the transition state, thus leading to a high degree of diastereoselectivity.

Computational Design Principles for New Isocyanide-Based Reagents and Ligands

Computational chemistry offers powerful tools for the rational design of new reagents and ligands based on the this compound scaffold. monash.edu By systematically modifying its structure in silico, it is possible to optimize its performance for specific applications in asymmetric catalysis and synthesis.

Tailoring Steric and Electronic Effects for Enhanced Performance

The steric and electronic properties of a ligand are critical to its effectiveness in asymmetric catalysis. nih.govresearchgate.net Computational methods allow for the precise tuning of these properties in a virtual environment before undertaking laborious and expensive experimental synthesis.

For new reagents based on this compound, computational approaches can be used to:

Modify Substituents: Virtually introduce different substituents on the phenyl or pyridyl rings to alter the steric bulk and electronic nature of the molecule. For example, adding electron-withdrawing or electron-donating groups can modulate the nucleophilicity of the isocyano carbon.

Analyze Steric Maps: Generate steric maps to visualize the spatial arrangement of the ligand around a metal center, aiding in the design of catalysts with specific pocket sizes and shapes to accommodate certain substrates.

Calculate Electronic Parameters: Quantify electronic effects through calculations of properties like molecular electrostatic potential (MEP) and natural bond orbital (NBO) analysis.

The following table illustrates how computational data can guide the design of new isocyanide-based reagents:

Modification Computational Analysis Predicted Effect
Introduction of a bulky group (e.g., tert-butyl) on the phenyl ringSteric map analysis shows increased steric hindrance around the chiral center.Enhanced facial selectivity in reactions, potentially leading to higher diastereoselectivity.
Addition of a nitro group to the pyridine ringMEP analysis indicates a more electron-deficient pyridyl nitrogen.Altered coordination properties to a metal center, potentially influencing catalytic activity.
Replacement of the phenyl group with a naphthyl groupIncreased π-stacking capabilities identified through interaction energy calculations.Stronger non-covalent interactions with aromatic substrates, possibly leading to improved enantioselectivity.

Predictive Modeling for Catalytic Activity and Selectivity

Predictive modeling has become an invaluable tool in modern catalyst development. rsc.org By establishing quantitative structure-activity relationships (QSAR) and quantitative structure-selectivity relationships (QSSR), it is possible to forecast the performance of new catalysts based on their molecular descriptors.

For catalysts incorporating ligands derived from this compound, a predictive modeling workflow would involve:

Data Set Generation: Computationally generate a library of virtual ligands with diverse steric and electronic properties.

Descriptor Calculation: Calculate a range of molecular descriptors for each ligand, such as steric parameters (e.g., cone angle), electronic parameters (e.g., HOMO-LUMO gap), and topological indices.

Model Building: Use machine learning algorithms to build a statistical model that correlates the calculated descriptors with experimentally determined (or computationally predicted) catalytic activity and selectivity.

Virtual Screening: Employ the developed model to screen new, untested ligand designs and identify promising candidates for experimental validation.

This approach accelerates the discovery of highly efficient and selective catalysts by focusing experimental efforts on the most promising candidates identified through computational screening.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 4-(1-Isocyano-2-phenylethyl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using pyridine boronic acids and halogenated precursors. Optimization involves adjusting catalyst loading (e.g., Pd(dppf)Cl₂), solvent polarity (DMF or THF), and microwave-assisted heating (120°C) to reduce side reactions . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity. Monitoring reaction progress with TLC and NMR spectroscopy ensures intermediate stability.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do solvent choices affect spectral interpretation?

  • Methodological Answer :

  • UV/Vis Spectroscopy : Solvents with high polarity (e.g., methanol) induce bathochromic shifts in absorption maxima due to solvatochromic effects. Use λ_max data to confirm π→π* transitions in the pyridine ring .

  • NMR : Deuterated chloroform (CDCl₃) minimizes solvent interference for ¹H/¹³C NMR. The isocyano group (-NC) shows distinct ¹³C signals at ~160 ppm.

  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode identifies molecular ion peaks ([M+H]⁺) and fragmentation patterns.

    SolventUV/Vis λ_max (nm)Solvent Polarity Index
    Methanol2656.6
    Hexane2450.0
    DCM2553.1

Q. How does the isocyano group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The isocyano group (-NC) acts as a strong electron-withdrawing group, directing electrophilic substitution to the pyridine ring’s para position. In nucleophilic reactions (e.g., Grignard additions), it stabilizes intermediates via resonance. Kinetic studies using stopped-flow spectroscopy can monitor reaction rates with model electrophiles (e.g., methyl iodide) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are suitable for modeling the adsorption mechanism of this compound on metal surfaces?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets predicts adsorption geometries and binding energies. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites (pyridine N, isocyano group) that coordinate with metal atoms. Compare simulated adsorption isotherms (Langmuir vs. Freundlich models) with experimental electrochemical impedance spectroscopy (EIS) data to validate charge-transfer resistance .

Q. How can molecular docking studies guide the design of this compound derivatives as CYP1B1 inhibitors?

  • Methodological Answer :

Target Preparation : Retrieve CYP1B1’s crystal structure (PDB ID: 3PM0) and prepare it via protonation and energy minimization.

Ligand Docking : Use AutoDock Vina to dock the compound into the heme-binding pocket. Prioritize poses with hydrogen bonds to Thr334 and hydrophobic interactions with Phe231.

SAR Analysis : Modify substituents (e.g., phenyl group methylation) and re-dock to assess IC₅₀ correlations. Derivatives with C2-pyridine substitution show 7.5× higher inhibition than non-steroidal analogs (e.g., α-naphthoflavone) .

Q. How should researchers resolve contradictions between in vitro enzyme inhibition data and in silico predictions for this compound?

  • Methodological Answer :

  • Data Reconciliation : Cross-validate docking scores (ΔG binding) with experimental IC₅₀ values from ethoxyresorufin-O-deethylase (EROD) assays. Discrepancies may arise from solvation effects or protein flexibility.
  • Metabolic Stability : Use hepatic microsomal assays (e.g., rat liver S9 fractions) to check for rapid oxidation of the isocyano group, which may reduce in vivo efficacy despite strong in silico binding .

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